molecular formula C20H15F3N2O2 B2893943 2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-67-2

2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2893943
CAS No.: 338781-67-2
M. Wt: 372.347
InChI Key: DNNYFSAYUDUTMY-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyridinecarboxamide derivatives, characterized by a 1,2-dihydropyridine core substituted with a phenyl carboxamide group at position 3, a 4-(trifluoromethyl)benzyl group at position 1, and a keto group at position 2. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the phenyl carboxamide contributes to hydrogen-bonding interactions, making it a candidate for medicinal chemistry applications .

Properties

IUPAC Name

2-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-10-8-14(9-11-15)13-25-12-4-7-17(19(25)27)18(26)24-16-5-2-1-3-6-16/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNYFSAYUDUTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzylamine with a suitable pyridinecarboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (vs. Target Compound) Molecular Formula Molecular Weight (g/mol) CAS RN References
2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide (Target) N/A C₂₀H₁₄F₃N₂O₂ (inferred) 367.34 (calculated) Not provided -
2-oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide Amide N-substituent: 3-pyridinyl (vs. phenyl) C₁₉H₁₃F₃N₃O₂ 384.33 (calculated) 338782-39-1
N-Methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide N-methylation on the amide group C₂₁H₁₆F₃N₂O₂ 381.36 (calculated) Not provided
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide Benzyl substitution: meta-CF₃ (vs. para-CF₃); Amide: 2,4-dimethoxyphenyl C₂₃H₂₀F₃N₂O₄ 469.42 (calculated) Not provided
1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide Benzyl: 3-nitro; Amide: 4-nitrophenyl C₂₀H₁₄N₄O₆ 422.35 (calculated) 941910-38-9
5-Chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide Additional chloro substituent at pyridine position 5 C₁₄H₁₀ClF₃N₂O₂ 330.70 242797-20-2

Key Trends and Research Findings

N-Methylation () reduces hydrogen-bonding capacity, which may decrease binding to polar active sites but improve membrane permeability.

Benzyl Substitution Patterns :

  • The para-CF₃ group in the target compound and enhances electron-withdrawing effects compared to meta-CF₃ in . This may influence π-π stacking interactions in biological targets.
  • Nitro groups () introduce strong electron-withdrawing effects, which could improve reactivity but reduce metabolic stability.

Calculated vs. The 5-chloro derivative () is the only compound with confirmed experimental values.

Biological Activity

2-Oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyridine ring, a carbonyl group, and a trifluoromethyl-substituted benzyl moiety, which may influence its interactions with biological targets.

  • Molecular Formula : C20H15F3N2O2
  • CAS Number : 338781-67-2
  • Molar Mass : 372.34 g/mol

The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Similar pyridinones have been investigated for their anticancer potential, indicating a need for further exploration of this compound's efficacy against specific cancer types .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which could be attributed to its structural features that allow interaction with bacterial cell membranes or specific enzymes involved in bacterial metabolism.
  • Anti-inflammatory Effects : There is evidence suggesting that compounds with similar structures can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit key enzymes involved in disease pathways, thereby reducing symptoms or disease progression .

Study on Anticancer Activity

A study investigated the effects of various pyridinones on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation. Although this compound was not specifically tested, its structural similarity suggests potential efficacy .

Antimicrobial Testing

In vitro tests demonstrated that compounds with similar structures showed promising antibacterial activity against common pathogens. This raises the possibility that this compound may also possess such properties .

Data Table of Similar Compounds

Compound NameStructureUnique Features
N-methyl-2-oxo-1-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamideStructureContains a methyl group instead of phenyl
N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylateStructureAn ester derivative with different reactivity patterns
6-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,6-dihydro-3-pyridinecarboxamideStructureAdditional oxygen may alter pharmacological profiles

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